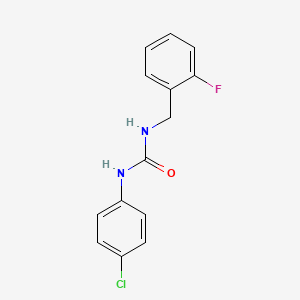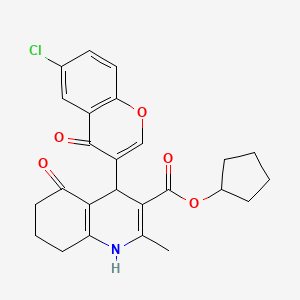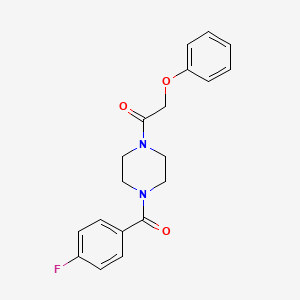
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea, also known as CEP-28122, is a small molecule inhibitor that targets the receptor tyrosine kinase EphB4. This compound has gained attention in scientific research due to its potential therapeutic applications in cancer treatment.
作用機序
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea binds to the ATP binding site of the EphB4 receptor tyrosine kinase, preventing its activation by ligands such as ephrin-B2. This inhibition leads to the suppression of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cancer cell growth and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on EphB4 receptor tyrosine kinase, with minimal effects on other kinases. This selectivity is important in avoiding off-target effects and minimizing toxicity. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for further development as a cancer therapeutic.
実験室実験の利点と制限
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified for use in cell-based and animal studies. It has also been shown to have good selectivity and pharmacokinetic properties, which make it a promising candidate for further development as a cancer therapeutic. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its downstream effects on cancer cells. In addition, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the use of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, further studies are needed to understand the downstream effects of this compound on cancer cells and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its optimal dosing and treatment regimen.
合成法
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with 2-fluorobenzyl isocyanate to form the intermediate 4-chlorophenyl-N-(2-fluorobenzyl)carbamate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, this compound. The synthesis method of this compound has been optimized to improve its yield and purity for use in scientific research.
科学的研究の応用
N-(4-chlorophenyl)-N'-(2-fluorobenzyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, prostate cancer, and glioblastoma. This compound acts by blocking the activation of the EphB4 receptor tyrosine kinase, which is overexpressed in many cancer cells. This inhibition leads to the suppression of downstream signaling pathways that promote cancer cell growth and survival.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-5-7-12(8-6-11)18-14(19)17-9-10-3-1-2-4-13(10)16/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWHJPLHRTVKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B5034262.png)
![4-[6-(2,6-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5034268.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5034272.png)

![5-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5034298.png)
![3-methyl-1-phenyl-5-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-thieno[2,3-c]pyrazole](/img/structure/B5034301.png)
![N-ethyl-4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-amine](/img/structure/B5034311.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5034325.png)
![2-[(5-butyl-5-cyclohexyl-4-oxo-3,4,4a,5,6,10b-hexahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B5034332.png)
![1-(cyclohexylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5034337.png)
![7,9-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5034340.png)
![1-(1H-imidazol-2-ylmethyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine bis(trifluoroacetate)](/img/structure/B5034347.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5034353.png)
